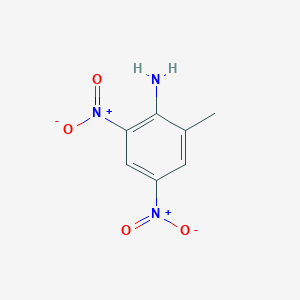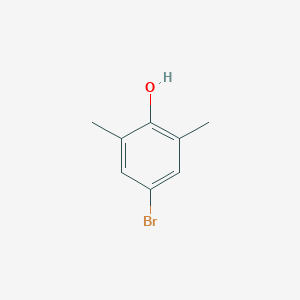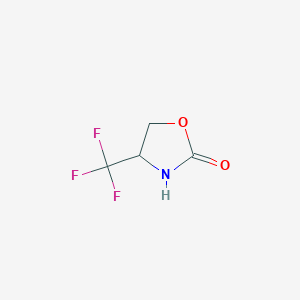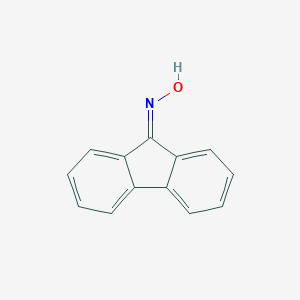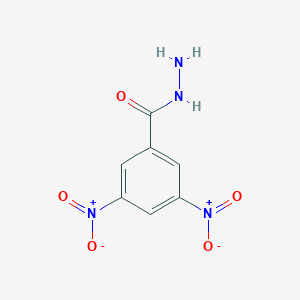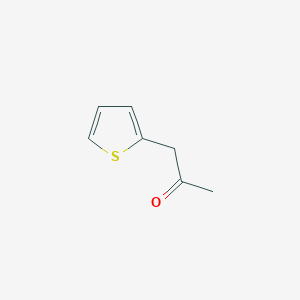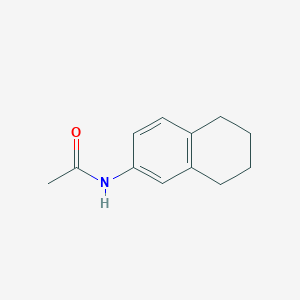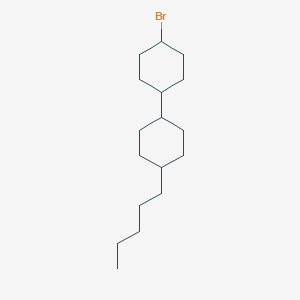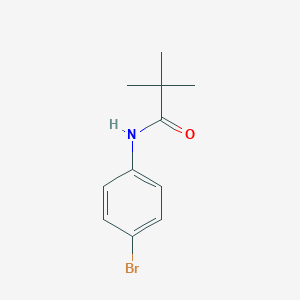
N-(4-Bromophenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Bromophenyl)-N-phenylacrylamide” is a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .
Molecular Structure Analysis
The molecular formula of “Acetamide, N-(4-bromophenyl)-” is C8H8BrNO, and its molecular weight is 214.059 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Wissenschaftliche Forschungsanwendungen
Anti-Bacterial Activities
- Scientific Field: Pharmaceuticals
- Application Summary: N-(4-bromophenyl)furan-2-carboxamide was synthesized and investigated for its in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae and S. aureus .
- Methods of Application: The compound was synthesized by the reaction furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . It was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .
- Results: The molecule was found to be effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
Antimicrobial and Antibiofilm Actions
- Scientific Field: Biological Evaluation of Chemical Organic Compounds
- Application Summary: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antimicrobial and Antiproliferative Activities
- Scientific Field: Pharmaceuticals
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities against various bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Methods of Application: The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, d3, d6, and d7 showed promising antimicrobial activity and anticancer screening results . They displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Antimicrobial and Antibiofilm Actions
- Scientific Field: Biological Evaluation of Chemical Organic Compounds
- Application Summary: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antimicrobial and Anticancer Activities
- Scientific Field: Pharmaceuticals
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities against various bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Methods of Application: The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, d3, d6, and d7 showed promising antimicrobial activity and anticancer screening results . They displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
Antimicrobial and Antibiofilm Actions
- Scientific Field: Biological Evaluation of Chemical Organic Compounds
- Application Summary: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYSRVSPDUSHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334245 |
Source


|
| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
CAS RN |
24109-06-6 |
Source


|
| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)


